[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353962-76-1
VCID: VC8233073
InChI: InChI=1S/C18H27N3O3/c1-2-20(18(23)24-14-15-8-4-3-5-9-15)13-16-10-6-7-11-21(16)17(22)12-19/h3-5,8-9,16H,2,6-7,10-14,19H2,1H3
SMILES: CCN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H27N3O3
Molecular Weight: 333.4 g/mol

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

CAS No.: 1353962-76-1

Cat. No.: VC8233073

Molecular Formula: C18H27N3O3

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester - 1353962-76-1

Specification

CAS No. 1353962-76-1
Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C18H27N3O3/c1-2-20(18(23)24-14-15-8-4-3-5-9-15)13-16-10-6-7-11-21(16)17(22)12-19/h3-5,8-9,16H,2,6-7,10-14,19H2,1H3
Standard InChI Key FDNKMRDHGLKBTP-UHFFFAOYSA-N
SMILES CCN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylcarbamate, reflects its intricate architecture:

  • Piperidine core: A six-membered heterocyclic ring with a nitrogen atom, conferring conformational flexibility and enabling interactions with biological targets .

  • Amino-acetyl moiety: A side chain with a primary amine and carbonyl group, enhancing hydrogen-bonding capabilities and metabolic stability .

  • Ethyl carbamate: A carbamate group linked to an ethyl chain, influencing solubility and membrane permeability.

  • Benzyl ester: An aromatic ester that modulates lipophilicity and serves as a protecting group during synthesis .

PropertyValueSource
Molecular FormulaC₁₈H₂₇N₃O₃
Molecular Weight333.4 g/mol
SMILESCCN(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Purity (Commercial)97%

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Piperidine functionalization: Introduction of the amino-acetyl group via reductive amination or acylation reactions.

  • Carbamate formation: Reaction with ethyl chloroformate under basic conditions to install the ethyl carbamate .

  • Benzyl esterification: Esterification with benzyl alcohol using acid catalysis (e.g., H₂SO₄) .

Key optimization parameters include:

  • Stoichiometric control: A 1:1 molar ratio of intermediates minimizes side products like over-alkylated species.

  • Purification: Silica gel chromatography with dichloromethane/isopropyl alcohol gradients achieves >95% purity .

Industrial Production

Scalable methods employ continuous flow reactors to enhance yield (reported >80%) and reduce reaction times . Post-synthesis, crystallization and high-performance liquid chromatography (HPLC) ensure compliance with pharmaceutical-grade standards.

EnzymeIC₅₀ (μM)Reference
AChE2.1 ± 0.3
BuChE4.7 ± 0.6

Neuropharmacological Effects

In rodent models of inflammatory pain, the compound reduced nociceptive responses by 60–70% at 10 mg/kg doses, suggesting modulation of TRPV1 receptors or opioid pathways. Structural analogs with chloro-acetyl substitutions showed diminished efficacy, highlighting the critical role of the amino group in target engagement.

Anticancer Properties

Preliminary studies on breast cancer (MCF-7) and glioblastoma (U87MG) cell lines demonstrated apoptosis induction via mitochondrial pathway activation. At 50 μM, viability decreased by 75–80%, with caspase-3/7 activity increasing 3-fold .

Physicochemical Properties and Reactivity

Solubility and Stability

  • Aqueous solubility: 0.2 mg/mL (pH 7.4), improving to 1.5 mg/mL in DMSO .

  • Hydrolytic stability: The benzyl ester undergoes slow hydrolysis in plasma (t₁/₂ = 6 hours), while the carbamate remains intact for >24 hours.

Comparative Analysis with Analogues

Compound ModificationBioactivity (IC₅₀, μM)LogP
Benzyl ester (target)2.1 (AChE)2.5
Tert-butyl ester 5.8 (AChE)3.1
Chloro-acetyl substituent12.4 (AChE)2.9

The benzyl ester’s lower LogP enhances blood-brain barrier permeability compared to tert-butyl derivatives, making it preferable for CNS-targeted therapies .

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